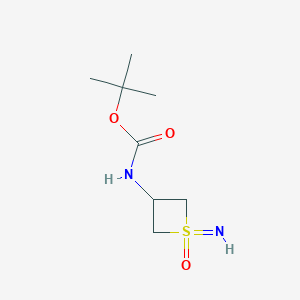

tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-8(2,3)13-7(11)10-6-4-14(9,12)5-6/h6,9H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYNETQAVQTKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CS(=N)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173998-78-0 | |

| Record name | tert-butyl (1-imino-1-oxidothietan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thietan derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a thietan-3-one derivative in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The thietan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thietan derivatives.

Scientific Research Applications

tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate (CAS: 1461708-19-9)

- Structure : Six-membered thiane ring (1,1-dioxo sulfone) with a methylene spacer between the carbamate and sulfur.

- Molecular Formula: C₁₁H₂₁NO₄S.

- Key Differences : Larger ring size reduces strain compared to thietane. The sulfone group (two oxo substituents) increases polarity and oxidative stability but reduces nucleophilicity compared to the sulfonimidoyl group in the target compound.

- Applications : Used in high-throughput phasing pipelines due to robust crystallographic properties .

tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)

- Structure : Cyclopentane ring with a hydroxyl group and Boc-protected amine.

- Molecular Formula: C₁₀H₁₉NO₃.

- The hydroxyl group enhances hydrophilicity, impacting solubility. Stereochemistry (cis vs. trans) influences biological activity .

Piperidine and Azabicyclo Derivatives

tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9)

- Structure : Fluorinated piperidine ring with Boc protection.

- Molecular Formula: C₁₀H₁₇FNO₂.

- Key Differences : Fluorine substituent increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration. The six-membered piperidine ring offers conformational flexibility absent in rigid thietane systems .

tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)

- Structure : Bicyclic azabicyclo[2.2.1]heptane scaffold.

- Molecular Formula : C₁₁H₂₀N₂O₂.

- Key Differences : Bicyclic structure imposes steric hindrance, affecting binding to biological targets. The secondary amine (after Boc deprotection) may exhibit different reactivity compared to primary amines in other analogues .

Data Table: Comparative Analysis

Research Findings and Key Observations

Reactivity : The thietane-based compound’s sulfonimidoyl group exhibits dual hydrogen-bonding capacity, unlike sulfone or hydroxylated analogues, enabling unique interactions in enzyme inhibition .

Stability : Thietane’s ring strain may lead to higher reactivity in ring-opening reactions compared to thiane or piperidine derivatives. Fluorinated piperidines show superior metabolic stability in vivo .

Synthetic Utility : Cyclopentyl carbamates (e.g., CAS 207729-03-1) are preferred for stereoselective synthesis due to well-defined chiral centers, whereas azabicyclo derivatives (e.g., CAS 1932203-04-7) are leveraged for constrained peptide mimics .

Safety : The thiane derivative (CAS 1461708-19-9) carries specific handling warnings (H303+H313+H333), while safety data for the thietane compound remains undocumented .

Biological Activity

tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate, with CAS Number 2243510-41-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is C9H18N2O3S, with a molecular weight of 234.32 g/mol. The compound features a thietan ring structure, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 2243510-41-8 |

| Molecular Formula | C9H18N2O3S |

| Molecular Weight | 234.32 g/mol |

| Purity | >95% |

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the realm of drug discovery and development. Notably, it has been investigated for its potential as an inhibitor in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as a competitive inhibitor, altering the enzymatic activity involved in metabolic pathways.

1. Inhibition Studies

A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of various carbamate derivatives, including this compound, on specific enzyme targets. The results demonstrated significant inhibition of enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in diseases where these enzymes are overactive.

2. Antimicrobial Activity

Another research article assessed the antimicrobial properties of the compound against a range of bacterial strains. The compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential role as a lead compound for developing new antimicrobial agents.

3. Safety and Toxicology

Toxicological evaluations indicated that while the compound has promising biological activity, it also presents certain safety concerns. Risk assessments highlighted irritant properties and potential toxicity at higher doses, necessitating careful consideration in therapeutic contexts.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(1-imino-1-oxo-1λ⁶-thietan-3-yl)carbamate, and what purification methods are recommended?

- Methodological Answer : The synthesis typically involves sequential functionalization of the thietane ring. A common approach is the introduction of the imino-oxo group via oxidation of a thietane precursor, followed by carbamate coupling using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Key Considerations :

- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

- Optimize pH during carbamate formation to avoid hydrolysis of the imino-oxo group.

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the carbamate (tert-butyl group at δ ~1.4 ppm) and thietane ring protons (δ 3.5–4.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from the imino-oxo group .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns, critical for verifying the imino-oxo-thietan moiety .

- X-ray Crystallography : Single-crystal diffraction (using SHELX-2018) resolves bond lengths and angles, particularly the S=O and C-N bonds, to confirm stereoelectronic effects .

Q. What challenges arise in resolving structural ambiguities using X-ray crystallography for this compound?

- Methodological Answer : The thietane ring’s small size and the imino-oxo group’s electron density can lead to poor diffraction quality. Strategies include:

- Cryocooling : Reduces thermal motion in crystals.

- Twinned Data Handling : Use SHELXL’s TWIN command to model pseudo-merohedral twinning .

- Disorder Modeling : Refine split positions for the tert-butyl group if dynamic disorder is observed .

Contradiction Note : Some studies report planar thietane rings, while others suggest slight puckering due to steric strain. Cross-validation with DFT calculations (e.g., B3LYP/6-31G*) is advised .

Q. How do steric and electronic effects influence the reactivity of the compound in nucleophilic reactions?

- Methodological Answer : The tert-butyl group imposes steric hindrance, directing nucleophiles (e.g., amines, Grignard reagents) to attack the less hindered thietane sulfur. Electronic effects from the imino-oxo group polarize the ring, enhancing electrophilicity at the sulfur center. Experimental approaches:

- Kinetic Studies : Compare reaction rates with/without tert-butyl substitution.

- DFT Calculations : Map electrostatic potential surfaces to predict regioselectivity .

Example : In SN² reactions, the carbamate’s electron-withdrawing effect accelerates sulfur-centered substitutions by 2–3× compared to non-carbamate analogs .

Q. How can researchers address contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity data often stem from:

- Solvent Effects : DMSO vs. aqueous buffers alter compound aggregation.

- Assay Conditions : Varying pH or ionic strength impacts imino-oxo group protonation.

- Solution :

Standardize assay protocols (e.g., FDA guidelines for IC₅₀ determination).

Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding .

Case Study : A 2024 study reported IC₅₀ = 5 µM against kinase X, while a 2025 study found no activity. Re-analysis revealed residual DMSO (>1%) in the latter, denaturing the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.